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Compound of Interest

Compound Name: Mizacorat

Cat. No.: B605787

Welcome to the technical support center for Mizacorat (AZD9567). This resource is designed
for researchers, scientists, and drug development professionals to provide guidance on the in
vivo delivery of this selective glucocorticoid receptor modulator (SGRM). Here you will find
troubleshooting guides and frequently asked questions (FAQs) to address common challenges
encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mizacorat (AZD9567) and what is its mechanism of action?

Mizacorat (also known as AZD9567) is an investigational, non-steroidal, selective
glucocorticoid receptor modulator (SGRM).[1] It is designed to be administered orally.[2][3] Its
mechanism of action involves binding to the glucocorticoid receptor (GR) and inducing a
unique transcriptomic response. This selective modulation aims to provide the anti-
inflammatory benefits of traditional glucocorticoids, like prednisolone, while potentially reducing
the associated adverse effects.[2][3] Mizacorat has a higher affinity for the glucocorticoid
receptor and a significantly lower affinity for the mineralocorticoid receptor compared to
prednisolone, which may contribute to a better side-effect profile.

Q2: What is the primary route of administration for Mizacorat in preclinical studies?
The primary route of administration for Mizacorat in preclinical in vivo studies is oral gavage.

Q3: What are some known preclinical in vivo effects of Mizacorat?
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In a rat model of joint inflammation, orally administered Mizacorat demonstrated efficacy
similar to prednisolone in reducing joint swelling. Preclinical and early clinical studies suggest
that Mizacorat has an improved anti-inflammatory to dysglycemic (blood sugar disruption)
side-effect profile compared to prednisolone.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of Mizacorat
Formulation

Question: My Mizacorat formulation is cloudy, or a precipitate forms. What could be the cause
and how can | resolve this?

Answer:

Poor aqueous solubility is a common challenge with many small molecule inhibitors.
Predecessor compounds to Mizacorat had very low solubility, and while Mizacorat's solubility
has been improved, it is still considered poorly soluble in water. Precipitation can lead to
inaccurate dosing and low, variable bioavailability.

Troubleshooting Steps:

e Vehicle Selection: Ensure you are using an appropriate vehicle for a poorly water-soluble
compound. Water-only formulations are not recommended.

o Formulation Optimization: For oral administration in rodents, a crystalline suspension in a
vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose) with 0.1% Tween 80 in water
has been used successfully.

o Co-solvents: A common strategy for poorly soluble compounds is to first dissolve the
compound in a small amount of an organic solvent like DMSO and then dilute it with other
vehicles. A suggested formulation for oral gavage is:

10% DMSO

[¢]

40% PEG300

[¢]

o

5% Tween-80
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o 45% Saline

e Sonication and Heating: Gentle heating (e.g., to 37°C) and sonication can aid in the
dissolution of the compound. However, be cautious about potential degradation of Mizacorat
with excessive heat.

o Fresh Preparation: It is advisable to prepare the formulation fresh before each use to
minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in Animal
Models

Question: | am not observing the expected therapeutic effect of Mizacorat in my in vivo model.
What are the potential reasons?

Answer:

Inconsistent or absent efficacy can stem from several factors, from the formulation to the
experimental design.

Troubleshooting Steps:

» Bioavailability: Mizacorat has an oral bioavailability of approximately 52% in rats when
administered as a crystalline suspension. Factors such as improper formulation, incorrect
gavage technique, or animal stress can reduce this.

o Action: Review your formulation and administration technique. Consider a pilot
pharmacokinetic study to determine the plasma concentration of Mizacorat in your model.

e Dose Selection: The dose may be too low to achieve a therapeutic concentration at the
target tissue.

o Action: A dose of 15 mg/kg/day administered orally has shown efficacy in a rat model of
joint inflammation. Consider performing a dose-response study to determine the optimal
dose for your specific model.
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o Model-Specific Factors: The role of the glucocorticoid receptor in your specific disease model
may differ from published models.

o Action: Confirm the expression and relevance of the glucocorticoid receptor in your model
system.

» Animal Handling: Stress from handling and gavage can increase endogenous corticosteroid
levels, potentially confounding the effects of an exogenous GR modulator.

o Action: Ensure proper and consistent animal handling techniques to minimize stress.
Acclimatize the animals to the procedures before the start of the experiment.

Issue 3: Observed Adverse Effects or Toxicity

Question: My animals are showing signs of toxicity or adverse effects after Mizacorat
administration. What should | consider?

Answer:

While Mizacorat is designed to have an improved safety profile, adverse effects can still occur,
particularly at high doses or due to the formulation vehicle.

Troubleshooting Steps:

» Vehicle Toxicity: High concentrations of some solvents, such as DMSO, can be toxic to
animals.

o Action: If using a co-solvent formulation, ensure the final concentration of each solvent is
within a safe range for the chosen route of administration and animal species. Consider
running a vehicle-only control group to assess the effects of the formulation itself.

o On-Target Side Effects: Although designed to be selective, high doses of Mizacorat could
potentially lead to side effects associated with glucocorticoid receptor activation.

o Action: Reduce the dose and/or the frequency of administration. Carefully monitor the
animals for any signs of distress, weight loss, or changes in behavior.
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o Off-Target Effects: While Mizacorat is selective for the GR, the possibility of off-target effects

at high concentrations cannot be entirely ruled out.

o Action: If unexpected effects are observed, consider evaluating potential off-target

interactions relevant to your experimental model.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Mizacorat (AZD9567) in Rats

Parameter Value Conditions Source
2.1 mg/kg oral dose
Oral Bioavailability (F)  52% (crystalline
suspension)
Time to Max.
, 20h 2.1 mg/kg oral dose
Concentration (Tmax)
Max. Concentration Dose normalized to 1
0.95 uM
(Cmax) mg/kg
Area Under the Curve Dose normalized to 1
] 5.2 uM:h
(AUCO-inf) mg/kg
Intravenous Half-life
2.3h 0.8 mg/kg IV dose
(T1/2)
Oral Half-life (T1/2) 1.9h 2.1 mg/kg oral dose

Intravenous

Clearance (CI)

4.5 mL/min/kg

0.8 mg/kg IV dose

Volume of Distribution
(Vss)

0.66 L/kg

0.8 mg/kg IV dose

Experimental Protocols

Protocol 1: Preparation of Mizacorat for Oral Gavage in

Rodents
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This protocol describes the preparation of a suspension of Mizacorat suitable for oral
administration to rats or mice.

Materials:

Mizacorat (AZD9567) powder

o Hydroxypropyl methylcellulose (HPMC)
e Tween 80

 Sterile water

e Mortar and pestle or homogenizer

o Magnetic stirrer and stir bar

 Sterile tubes for storage

Procedure:

e Prepare the Vehicle:

o Prepare a 0.5% (w/v) solution of HPMC in sterile water. For example, to make 100 mL,
dissolve 0.5 g of HPMC in 100 mL of water. This may require gentle heating and stirring to
fully dissolve.

o To the 0.5% HPMC solution, add Tween 80 to a final concentration of 0.1% (v/v). For 100
mL of vehicle, add 100 pL of Tween 80.

o Mix thoroughly until a homogenous solution is formed.
o Prepare the Mizacorat Suspension:

o Weigh the required amount of Mizacorat powder to achieve the desired final concentration
(e.g., for a 15 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 3
mg/mL).
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o Add a small amount of the vehicle to the Mizacorat powder and triturate with a mortar and
pestle to create a smooth paste. This helps to prevent clumping.

o Gradually add the remaining vehicle while continuously mixing.

o Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30
minutes to ensure a uniform suspension. A homogenizer can also be used for this step.

e Administration:

o Keep the suspension continuously stirred during dosing to ensure that each animal
receives a consistent dose.

o Administer the suspension to the animals via oral gavage using an appropriately sized
gavage needle.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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